molecular formula C12H3Cl2F5O3S B1304966 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate CAS No. 885949-54-2

2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate

Cat. No.: B1304966
CAS No.: 885949-54-2
M. Wt: 393.1 g/mol
InChI Key: ZFWRVVWOUCBNLU-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate is an organic compound with the molecular formula C12H3Cl2F5O3S. It is a solid substance with a melting point of 117-119°C . This compound is known for its unique chemical structure, which includes both pentafluorophenyl and dichlorobenzenesulfonate groups, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

The synthesis of 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 2,3-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile. Common reagents for these reactions include amines, alcohols, and thiols.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki coupling, to form carbon-carbon bonds.

The major products formed from these reactions depend on the nature of the nucleophile or coupling partner used.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The presence of electron-withdrawing fluorine atoms on the phenyl ring increases the electrophilicity of the sulfonate group, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and modify existing molecules .

Comparison with Similar Compounds

Similar compounds to 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate include:

The uniqueness of this compound lies in its combination of pentafluorophenyl and dichlorobenzenesulfonate groups, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2,3-dichlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl2F5O3S/c13-4-2-1-3-5(6(4)14)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWRVVWOUCBNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl2F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200015
Record name 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-54-2
Record name 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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